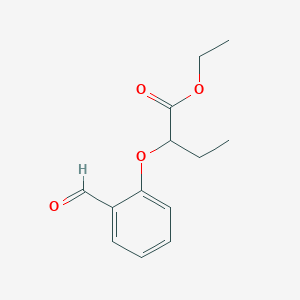

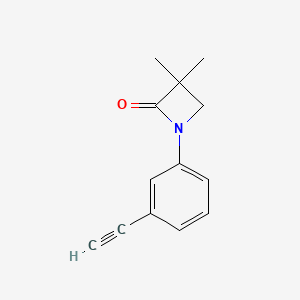

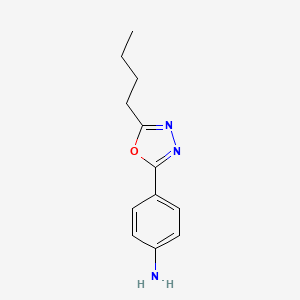

1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

Synthesis of Bioactive Molecules

Research has demonstrated the synthesis and application of azetidine derivatives and their precursors in the creation of bioactive molecules. For instance, the development of efficient, stereoselective processes for key intermediates in antibiotic preparation illustrates the compound's relevance in synthesizing medically significant molecules (Fleck et al., 2003). Similarly, the exploration of 3,3-dimethylazetidines in the synthesis of compounds with potential neuroleptic activity underscores the utility of these derivatives in drug discovery (Assandri et al., 1986).

Advanced Synthetic Techniques

Studies on azetidine and its derivatives have also contributed to advanced synthetic techniques. The intramolecular iodine-mediated cyclization reaction for synthesizing 3,3-dimethylazetidines offers a new strategy for constructing bioactively important molecules (Jin et al., 2016). Moreover, the use of azetidine derivatives in constructing functional macromolecules with well-defined structures highlights their role in materials science (Chan et al., 2013).

Molecular Electronic Devices

In the field of molecular electronics, azetidine derivatives have been employed in the creation of devices demonstrating significant on-off ratios and negative differential resistance, showcasing their potential in future electronic applications (Chen et al., 1999).

Antitumor and Antimicrobial Agents

Research into azetidine-2-ones, such as the exploration of their synthesis and biochemical evaluation, has identified potent antiproliferative compounds targeting tubulin, suggesting their applicability in developing new anticancer therapies (Greene et al., 2016). Furthermore, novel pyrazole derivatives containing azetidine moieties have shown potential as antimicrobial and anticancer agents, indicating the versatility of azetidine derivatives in medicinal chemistry (Hafez et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα) among others. EGFR is a part of the ErbB family of receptors, a subfamily of four closely related receptor tyrosine kinases: EGFR (ErbB-1), HER2/c-neu (ErbB-2), Her 3 (ErbB-3) and Her 4 (ErbB-4). Mutations affecting EGFR expression or activity could result in cancer .

Mode of Action

1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one acts as a tyrosine kinase inhibitor (TKI) . It binds reversibly to the ATP binding site of the EGFR protein, preventing completion of the signal transduction cascade . This inhibits EGFR’s activity in a dose-dependent manner, with complete inhibition at certain concentrations . It selectively inhibits the EGFR members including the wild type and mutants .

Biochemical Pathways

The compound affects the EGFR tyrosine kinase inhibitor-sensitive signal transduction pathways . By inhibiting EGFR, it blocks EGFR-mediated intracellular tyrosine phosphorylation . This results in the inhibition of cell proliferation and induction of apoptosis .

Pharmacokinetics

The pharmacokinetics of 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one are influenced by the CYP2C19 genotype . The mean area under the curve (AUC) and maximum plasma concentration (Cmax) in homozygous extensive metabolizers (EMs) were found to be lower than that in heterozygous EMs . The mean clearance rate (CL/F) in homozygous EMs was higher than that in heterozygous EMs .

Result of Action

The compound exhibits a broad spectrum of antitumor activity and is especially effective against tumors expressing higher levels of EGFR . It inhibits tumor growth in a dose-responsive manner . In vitro studies demonstrated that the compound exhibited potent dose-dependent antitumor effects .

Action Environment

The action, efficacy, and stability of 1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one can be influenced by various environmental factors. For instance, the genetic makeup of the individual, particularly the presence of certain CYP2C19 genotypes, can significantly impact the pharmacokinetics and thus the efficacy of the compound

Propiedades

IUPAC Name |

1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-4-10-6-5-7-11(8-10)14-9-13(2,3)12(14)15/h1,5-8H,9H2,2-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWAUDVSOZEORD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C1=O)C2=CC=CC(=C2)C#C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377115 |

Source

|

| Record name | 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Ethynylphenyl)-3,3-dimethylazetidin-2-one | |

CAS RN |

886361-64-4 |

Source

|

| Record name | 1-(3-Ethynylphenyl)-3,3-dimethyl-2-azetidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=886361-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-ethynylphenyl)-3,3-dimethylazetidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

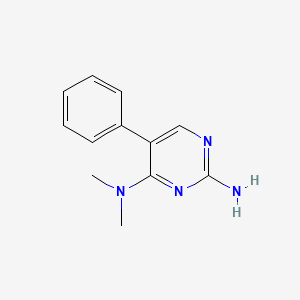

![[1,2,4]Triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B1303138.png)